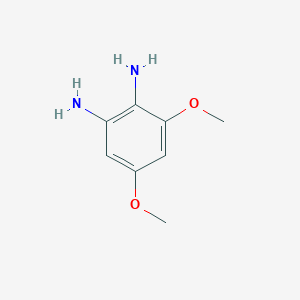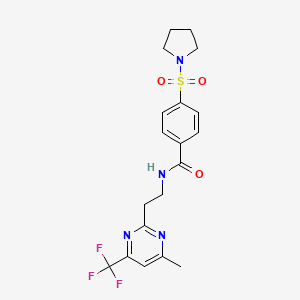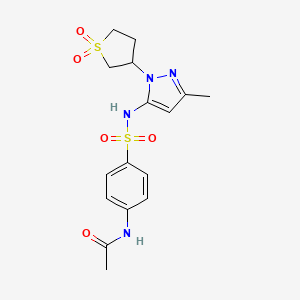
2-(quinazolin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide consists of a quinazoline core with a sulfanyl group attached to the 4-position of the quinazoline ring. The sulfanyl group is further connected to an acetamide group, which carries a 2,4,6-trimethylphenyl moiety.Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Quinazoline derivatives, including structures similar to 2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide, are extensively explored for their anticancer properties. These compounds inhibit the epidermal growth factor receptor (EGFR) and other kinase targets, showing promise in cancer treatment. The development of novel quinazoline compounds as anticancer drugs continues to be a vibrant area of research due to their effectiveness against various cancer types, including their potential to inhibit both wild-type and mutated EGFRs. The structural diversity and wide range of proteins targeted by these compounds underline their significance in the development of cancer therapies (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Pharmacokinetic and Toxicological Insights
Quinapril, a related quinazoline derivative, has been studied for its pharmacodynamic and pharmacokinetic properties. It is an orally active angiotensin-converting enzyme (ACE) inhibitor that shows potent and specific interruption of angiotensin I to angiotensin II conversion. Quinapril's pharmacokinetic profile includes rapid oral absorption and extensive distribution to most tissues except the brain, making it effective for hypertension and congestive heart failure treatment. This highlights the potential of quinazoline derivatives for cardiovascular disease management, with quinapril serving as a model for understanding the pharmacokinetics and safety profiles of related compounds (Kaplan, Taylor, Olson, & Andrews, 1989).
Optoelectronic Material Development
Quinazoline derivatives are not limited to pharmaceutical applications; they also find uses in the development of optoelectronic materials. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This underscores the versatility of quinazoline derivatives beyond medicinal chemistry, demonstrating their potential in materials science and engineering (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Wirkmechanismus
While the specific mechanism of action for 2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide is not mentioned in the search results, quinazoline derivatives have been studied for their potential antitumor activities . For instance, some quinazoline derivatives have shown considerable antiproliferative activity against various human cancer cell lines .
Eigenschaften
IUPAC Name |
2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-12-8-13(2)18(14(3)9-12)22-17(23)10-24-19-15-6-4-5-7-16(15)20-11-21-19/h4-9,11H,10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITFOHYHWMWETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-(Allyloxy)phenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2463939.png)

![N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide](/img/structure/B2463941.png)
![2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2463944.png)
![(E)-4-(Dimethylamino)-N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]but-2-enamide](/img/structure/B2463945.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2463950.png)

![6-Fluoro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2463953.png)

![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B2463955.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2463961.png)
